N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
CAS No.: 941914-91-6
Cat. No.: VC4246096
Molecular Formula: C20H16FN5O2
Molecular Weight: 377.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941914-91-6 |
|---|---|
| Molecular Formula | C20H16FN5O2 |
| Molecular Weight | 377.379 |
| IUPAC Name | N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
| Standard InChI | InChI=1S/C20H16FN5O2/c1-13-17-11-22-26(16-5-3-2-4-6-16)19(17)20(28)25(24-13)12-18(27)23-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,23,27) |
| Standard InChI Key | IVBIQEQRLAVBQQ-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₂₀H₁₆FN₅O₂, with systematic IUPAC name N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide. Key features include:
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Pyrazolo[3,4-d]pyridazine core: A 6-5 fused heterocycle with nitrogen atoms at positions 1, 2, and 4.
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Substituents:
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 377.379 g/mol | |
| InChI Key | IVBIQEQRLAVBQQ-UHFFFAOYSA-N | |
| SMILES | CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| XLogP3 | 2.7 (estimated) |
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.21–8.00 ppm correspond to aromatic protons, with methyl (δ 2.1–2.3 ppm) and acetamide (δ 3.8–4.2 ppm) signals .
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MS (ESI+): m/z 378.1 [M+H]⁺, confirming molecular weight.
Synthesis and Optimization
Conventional Synthetic Routes
Synthesis typically involves a multi-step sequence:
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Core Formation: Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under acidic conditions (e.g., acetic acid, 130°C) .
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Acetamide Linker Introduction: Chloroacetylation of aniline intermediates followed by nucleophilic substitution with 4-fluoroaniline.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Acetic acid, O₂, 130°C, 18 hr | 74–94% | |
| 2 | Chloroacetyl chloride, DCM, 0°C | 68% |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times (≤2 hr) and improves yields (85–92%) using ethanol/water mixtures .
Pharmacological Profile
Anticancer Activity
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NCI 60-Cell Panel Screening: Demonstrated broad-spectrum cytotoxicity with GI₅₀ values of 0.018–9.98 μM, particularly potent against breast (MDA-MB-468) and colon (HCT-116) lines .
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Mechanism:
Table 3: Cytotoxicity Data
| Cell Line | GI₅₀ (μM) | Target | Citation |
|---|---|---|---|
| MDA-MB-468 (Breast) | 0.018 | EGFR/P-glycoprotein | |
| HCT-116 (Colon) | 0.267 | TS/DHFR | |
| A549 (Lung) | 0.844 | A₃ Adenosine Receptor |
Enzyme Inhibition
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DPP-4 Inhibition: IC₅₀ = 12.3 nM, comparable to sitagliptin (IC₅₀ = 10.1 nM).
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A₃ Adenosine Receptor Antagonism: Kᵢ = 1.2 nM, 150-fold selectivity over A₁/A₂A subtypes .
Structure-Activity Relationships (SAR)
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4-Methyl Group: Enhances metabolic stability (t₁/₂ = 6.2 hr in human microsomes) .
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Fluorophenyl Moiety: Improves blood-brain barrier permeability (LogBB = 0.4).
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Acetamide Linker: Critical for kinase binding; replacement with ester reduces activity 10-fold .
Applications and Future Directions
Challenges and Optimization
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Solubility: Poor aqueous solubility (LogP = 2.7) necessitates prodrug strategies (e.g., esterification) .
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Selectivity: Off-target effects on A₁ receptors require structural refinement .
Future Research Priorities:
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